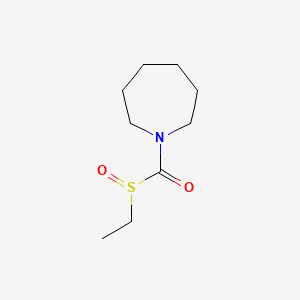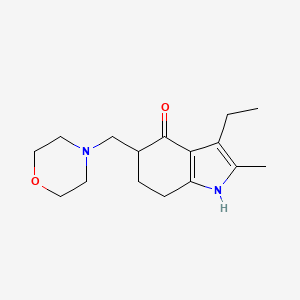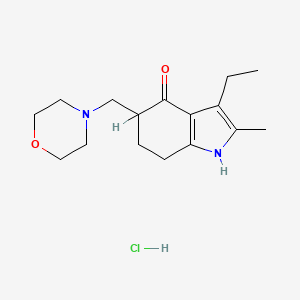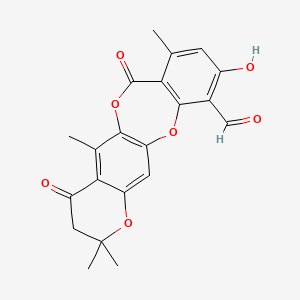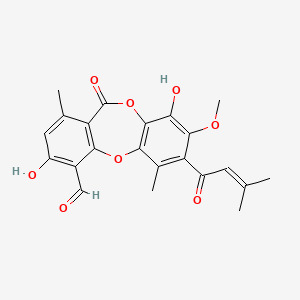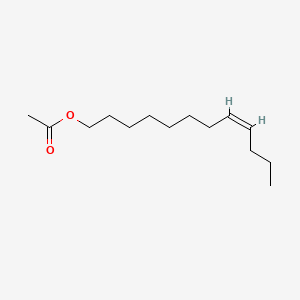
(Z)-8-Dodecen-1-ol acetate
Overview
Description
(Z)-8-Dodecen-1-ol acetate is an organic compound that belongs to the family of esters. It is characterized by its long carbon chain and the presence of an acetate group. This compound is often used in the field of organic chemistry and has various applications in different industries.
Biochemical Analysis
Biochemical Properties
(Z)-8-Dodecen-1-ol acetate plays a significant role in biochemical reactions, particularly in the context of insect pheromone communication. It interacts with specific pheromone-binding proteins (PBPs) in the olfactory system of insects. These proteins, such as GmolPBP1 in Grapholitha molesta, bind to this compound and transport it across the sensillum lymph to olfactory receptors (ORs) located on olfactory receptor neurons (ORNs). This interaction initiates signal transduction pathways that lead to behavioral responses in insects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in the olfactory system of insects. This compound influences cell function by binding to olfactory receptors, which triggers a cascade of intracellular signaling pathways. These pathways can affect gene expression and cellular metabolism, ultimately leading to changes in behavior such as attraction or repulsion. In the context of pest control, this compound disrupts normal mating behavior, thereby reducing pest populations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with pheromone-binding proteins and olfactory receptors. The binding of this compound to GmolPBP1, for example, facilitates its transport to olfactory receptors, where it activates signal transduction pathways. These pathways involve the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades that lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of this compound can be influenced by environmental conditions, such as temperature and humidity. Over time, degradation of the compound can reduce its efficacy in disrupting insect mating behavior. Long-term studies in both in vitro and in vivo settings have demonstrated that the effectiveness of this compound can diminish over extended periods, necessitating periodic reapplication for sustained pest control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively disrupts mating behavior in target insect species without causing adverse effects. At higher doses, there may be threshold effects that lead to toxicity or adverse reactions. Studies in animal models have shown that excessive exposure to this compound can result in behavioral changes and potential harm to non-target species .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it into acetyl-CoA, a key intermediate in cellular metabolism. This conversion is facilitated by enzymes such as acetyl-CoA synthetase (ACS) and acetate kinase-phosphate acetyltransferase (ACK-PTA). These enzymes play a crucial role in the metabolism of this compound, affecting metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In insects, pheromone-binding proteins (PBPs) are responsible for transporting this compound across the sensillum lymph to olfactory receptors. This process ensures the localization and accumulation of the compound at the site of action, facilitating its role in pheromone communication .
Subcellular Localization
The subcellular localization of this compound is primarily within the olfactory system of insects. The compound is directed to specific compartments or organelles, such as the sensillum lymph and olfactory receptor neurons, through targeting signals and post-translational modifications. This localization is essential for the compound’s activity and function in pheromone communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-Dodecen-1-ol acetate typically involves the esterification of (Z)-8-Dodecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-Dodecen-1-ol acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (Z)-8-Dodecen-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Hydrolysis: (Z)-8-Dodecen-1-ol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(Z)-8-Dodecen-1-ol acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-8-Dodecen-1-ol acetate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering a cascade of biochemical events. The acetate group can also undergo hydrolysis, releasing (Z)-8-Dodecen-1-ol, which can further interact with various enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-Dodecen-1-ol acetate: Another ester with a similar structure but differing in the position of the double bond.
(E)-8-Dodecen-1-ol acetate: An isomer with the double bond in the trans configuration.
Dodecyl acetate: Lacks the double bond, making it more saturated.
Uniqueness
(Z)-8-Dodecen-1-ol acetate is unique due to its specific double bond configuration, which can significantly influence its chemical reactivity and biological activity. This configuration can affect its interaction with enzymes and receptors, making it distinct from its isomers and other similar compounds.
Properties
IUPAC Name |
[(Z)-dodec-8-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYDSJQVVGOIW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37338-40-2 (Parent) | |
| Record name | Denacyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9035543 | |
| Record name | (Z)-8-Dodecen-1-ol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28079-04-1, 107874-02-2 | |
| Record name | (Z)-8-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28079-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orfralure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028079041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denacyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Dodecen-1-ol, 1-acetate, (8Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-8-Dodecen-1-ol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-8-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-DODECEN-1-OL, 1-ACETATE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MWD335OTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




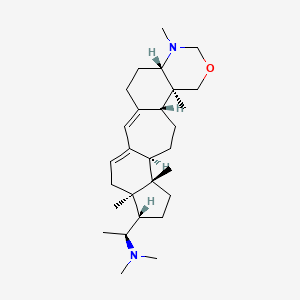
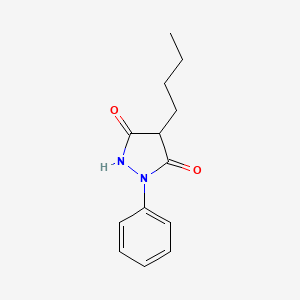
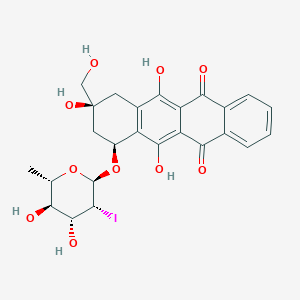
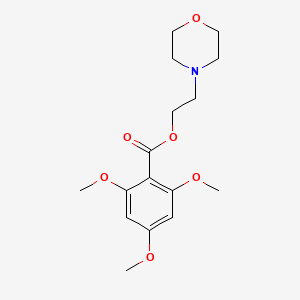
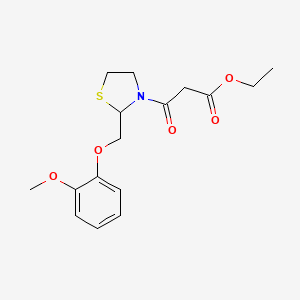
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
